molecular formula C7H11ClN2O2 B6225190 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride CAS No. 2768327-26-8

2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride

Cat. No. B6225190
CAS RN: 2768327-26-8
M. Wt: 190.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride (HIMP HCl) is a small molecule that has been studied for its potential applications in a variety of scientific research areas. HIMP HCl is an organic salt that has a wide range of uses in the lab, including in the synthesis of various compounds, as an inhibitor of enzymes, and as an activator of certain receptors. HIMP HCl is also a useful tool in the study of biochemical and physiological processes.

Scientific Research Applications

HIMP HCl has been studied for its potential applications in a variety of scientific research areas. HIMP HCl has been used as an inhibitor of enzymes, such as the enzyme monoamine oxidase A (MAO-A). HIMP HCl has also been used as an activator of certain receptors, such as the serotonin 5-HT2A receptor. HIMP HCl has been used in the synthesis of various compounds, including the anesthetic compound ketamine. HIMP HCl has also been used in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of HIMP HCl is not fully understood. However, it is known that HIMP HCl can act as an inhibitor of enzymes, such as MAO-A, and as an activator of certain receptors, such as the 5-HT2A receptor. The exact mechanism of action of HIMP HCl is still under investigation.
Biochemical and Physiological Effects
HIMP HCl has been studied for its potential effects on biochemical and physiological processes. HIMP HCl has been shown to inhibit the enzyme MAO-A, which is involved in the metabolism of serotonin and other neurotransmitters. HIMP HCl has also been shown to activate the serotonin 5-HT2A receptor, which is involved in the regulation of mood, sleep, and appetite. In addition, HIMP HCl has been shown to inhibit the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters.

Advantages and Limitations for Lab Experiments

HIMP HCl is a useful tool in the lab for a variety of applications, including the synthesis of various compounds, the inhibition of enzymes, and the activation of certain receptors. HIMP HCl is a relatively stable compound and is easily synthesized in a crystalline form. However, HIMP HCl is not as potent as other compounds and may not be suitable for certain applications. In addition, HIMP HCl may not be suitable for certain lab experiments due to its relatively low solubility in water.

Future Directions

For HIMP HCl research include the development of more potent inhibitors and activators of enzymes and receptors, the use of HIMP HCl in the synthesis of new compounds, and the study of the biochemical and physiological effects of HIMP HCl. In addition, further research is needed to better understand the mechanism of action of HIMP HCl and to optimize its use in the lab.

Synthesis Methods

HIMP HCl can be synthesized using a variety of methods, including the reaction of 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one (HIMP) with hydrochloric acid. The reaction is typically carried out in an aqueous solution at room temperature. The reaction produces HIMP HCl in a crystalline form. Other methods for the synthesis of HIMP HCl include the reaction of HIMP with aqueous sodium hydroxide, the reaction of HIMP with aqueous hydrochloric acid, and the reaction of HIMP with aqueous sulfuric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride involves the reaction of 2-methyl-1,3-propanediol with imidazole in the presence of a strong acid catalyst to form 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-methyl-1,3-propanediol", "imidazole", "strong acid catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 2-methyl-1,3-propanediol and imidazole in a reaction vessel.", "Step 2: Add a strong acid catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 100-120°C and stir for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Step 5: Dry the product under vacuum to obtain 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one.", "Step 6: Dissolve 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one in hydrochloric acid.", "Step 7: Evaporate the solvent to obtain the hydrochloride salt of 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one." ] }

CAS RN

2768327-26-8

Product Name

2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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